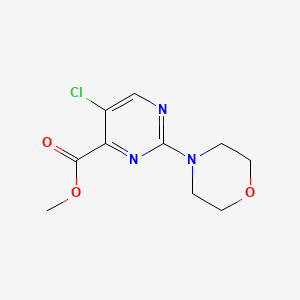
Methyl 5-chloro-2-morpholinopyrimidine-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl5-chloro-2-morpholinopyrimidine-4-carboxylate is a heterocyclic compound that features a pyrimidine ring substituted with a morpholine ring, a chlorine atom, and a methyl ester group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl5-chloro-2-morpholinopyrimidine-4-carboxylate typically involves the reaction of 5-chloro-2-morpholinopyrimidine-4-carboxylic acid with methanol in the presence of a dehydrating agent such as thionyl chloride or sulfuric acid. The reaction is carried out under reflux conditions to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
化学反应分析
Types of Reactions
Methyl5-chloro-2-morpholinopyrimidine-4-carboxylate can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Nucleophilic substitution: Substituted pyrimidine derivatives.
Hydrolysis: 5-chloro-2-morpholinopyrimidine-4-carboxylic acid.
Oxidation and Reduction: Various oxidized or reduced forms of the compound, depending on the specific reagents used.
科学研究应用
Methyl5-chloro-2-morpholinopyrimidine-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used to study the interactions between pyrimidine derivatives and biological macromolecules.
Material Science: It may be utilized in the development of novel materials with unique electronic or optical properties.
作用机制
The mechanism of action of Methyl5-chloro-2-morpholinopyrimidine-4-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting certain enzymes or binding to specific receptors, thereby modulating biological pathways. The molecular targets and pathways involved would vary based on the specific derivative and its intended use.
相似化合物的比较
Similar Compounds
5-chloro-2-morpholinopyrimidine-4-carboxylic acid: The hydrolyzed form of the ester.
2-morpholinopyrimidine-4-carboxylate derivatives: Compounds with different substituents on the pyrimidine ring.
Uniqueness
Methyl5-chloro-2-morpholinopyrimidine-4-carboxylate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the morpholine ring and the ester group distinguishes it from other pyrimidine derivatives, making it a versatile intermediate for various synthetic applications.
属性
分子式 |
C10H12ClN3O3 |
|---|---|
分子量 |
257.67 g/mol |
IUPAC 名称 |
methyl 5-chloro-2-morpholin-4-ylpyrimidine-4-carboxylate |
InChI |
InChI=1S/C10H12ClN3O3/c1-16-9(15)8-7(11)6-12-10(13-8)14-2-4-17-5-3-14/h6H,2-5H2,1H3 |
InChI 键 |
CURCBHCTRFNWAJ-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=NC(=NC=C1Cl)N2CCOCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


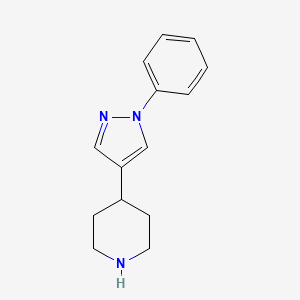

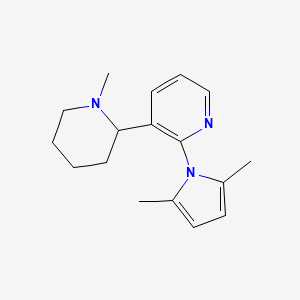
![1-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidin-4-amine](/img/structure/B11809294.png)


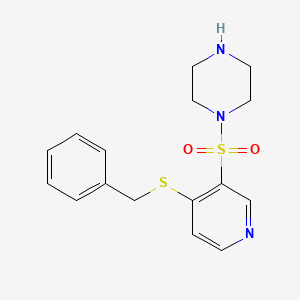
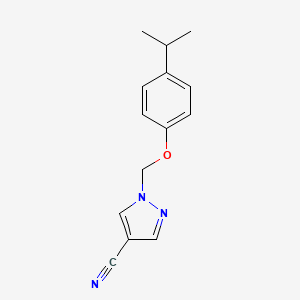
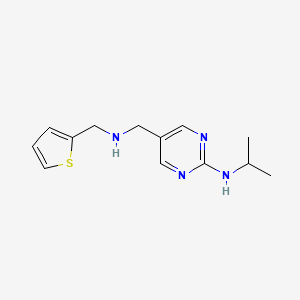



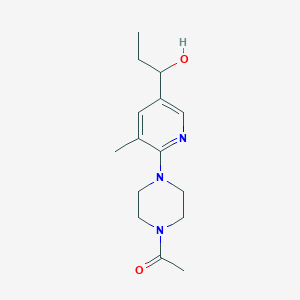
![Ethyl 7-methoxybenzo[d]thiazole-2-carboxylate](/img/structure/B11809329.png)
